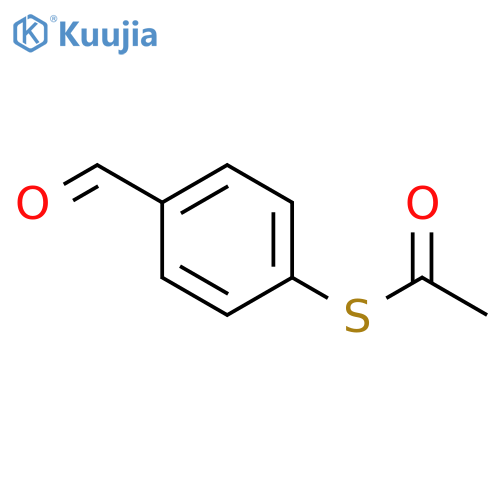Cas no 28130-89-4 (4-(S-Acetylthio)benzaldehyde)

4-(S-Acetylthio)benzaldehyde structure
商品名:4-(S-Acetylthio)benzaldehyde
4-(S-Acetylthio)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- Ethanethioic acid,S-(4-formylphenyl) ester
- S-(4-formylphenyl) ethanethioate
- 4-(Acetylthio)benzaldehyde
- 4-(S-Acetylthio)benzaldehyde
- Aceticacid,thio-,S-ester with p-mercaptobenzaldehyde (8CI)
- Benzaldehyde,p-mercapto-,acetate (8CI)
- C-1986
- p-(Acetylthio)-benzaldehyd
- SCHEMBL4260934
- s-(4-formylphenyl)ethanethioate
- CS-0450474
- 4-(ACETYLTHIO)BENZALDEHYDE[28130-89-4]
- AKOS006331794
- PIMFYYQSMFCNPA-UHFFFAOYSA-N
- 28130-89-4
- DTXSID90457903
-
- インチ: InChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
- InChIKey: PIMFYYQSMFCNPA-UHFFFAOYSA-N
- ほほえんだ: CC(=O)SC1=CC=C(C=C1)C=O
計算された属性
- せいみつぶんしりょう: 180.02500
- どういたいしつりょう: 180.02450067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- PSA: 59.44000
- LogP: 2.13770
4-(S-Acetylthio)benzaldehyde セキュリティ情報
4-(S-Acetylthio)benzaldehyde 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(S-Acetylthio)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T10093-1g |
4-(Acetylthio)benzaldehyde |
28130-89-4 | 1g |
3118.0CNY | 2021-07-13 | ||
| Apollo Scientific | OR900844-1g |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 95% | 1g |
£555.00 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-261483-500 mg |
4-(S-Acetylthio)benzaldehyde, |
28130-89-4 | 500MG |
¥4,513.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-261483A-1 g |
4-(S-Acetylthio)benzaldehyde, |
28130-89-4 | 1g |
¥7,972.00 | 2023-07-11 | ||
| TRC | A188660-500mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 500mg |
$ 775.00 | 2023-04-19 | ||
| TRC | A188660-50mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 50mg |
$ 178.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-261483-500mg |
4-(S-Acetylthio)benzaldehyde, |
28130-89-4 | 500mg |
¥4513.00 | 2023-09-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T10093-500mg |
4-(Acetylthio)benzaldehyde |
28130-89-4 | 500mg |
2342.0CNY | 2021-07-13 | ||
| TRC | A188660-100mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 100mg |
$ 287.00 | 2023-04-19 | ||
| TRC | A188660-250mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 250mg |
$ 546.00 | 2023-04-19 |
4-(S-Acetylthio)benzaldehyde 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
28130-89-4 (4-(S-Acetylthio)benzaldehyde) 関連製品
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:28130-89-4)4-(S-Acetylthio)benzaldehyde

清らかである:99%
はかる:1g
価格 ($):552.0